(S)-1-(2-Isopropoxyphenyl)ethan-1-ol
Description
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is a chiral secondary alcohol characterized by a 2-isopropoxyphenyl moiety and an (S)-configured hydroxyl-bearing carbon. The compound’s stereochemistry and substitution pattern make it relevant in asymmetric synthesis and pharmaceutical intermediates. Its isopropoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(1S)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 |
InChI Key |
SQIRSCVITFKGIX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-isopropoxybenzaldehyde.
Reduction: The aldehyde group of 2-isopropoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture obtained from the reduction step is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction processes with efficient and cost-effective reducing agents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the desired (S)-enantiomer.
Chiral Catalysts: Employing chiral catalysts in the reduction step to directly obtain the (S)-enantiomer, minimizing the need for extensive chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of 2-isopropoxyacetophenone or 2-isopropoxybenzaldehyde.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenyl derivatives with functional groups like nitro, halogen, or sulfonic acid.
Scientific Research Applications
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(3-Hydroxyphenyl)ethan-1-ol and 1-(4-Hydroxyphenyl)ethan-1-ol
These compounds differ in the hydroxy group’s position on the phenyl ring. Biocatalytic reduction of their precursor ketones using alcohol dehydrogenases achieved >95% conversion and >99% enantiomeric excess (ee) for the 3′- and 4′-hydroxy derivatives. In contrast, the 2′-hydroxy isomer (structurally analogous to the target compound’s substitution pattern) showed lower conversion (<50%), likely due to steric hindrance from the ortho substituent .
| Compound | Conversion (%) | Enantioselectivity (% ee) | Key Substituent |
|---|---|---|---|
| 1-(3-Hydroxyphenyl)ethan-1-ol | >95 | >99 | 3′-OH |
| 1-(4-Hydroxyphenyl)ethan-1-ol | >95 | >99 | 4′-OH |
| Hypothetical 2′-OH analog | <50 (inferred) | N/A | 2′-OH |
Key Insight : Ortho substitution reduces enzymatic accessibility, impacting synthetic efficiency. The isopropoxy group in the target compound may exacerbate steric challenges compared to hydroxy analogs .
Halogen-Substituted Analog: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol
This compound features halogen substituents (fluoro and iodo) at the 5- and 2-positions. Halogens introduce distinct electronic effects:
- Fluoro : Improves metabolic stability and lipophilicity.
The (S)-enantiomer’s chirality is critical for pharmacological activity, as enantiomers may exhibit divergent interactions with chiral biological targets (e.g., enzymes, receptors). Solubility and stability are solvent-dependent, with polar aprotic solvents (e.g., DMSO) favoring dissolution .
| Property | (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol | (S)-1-(2-Isopropoxyphenyl)ethan-1-ol (Inferred) |
|---|---|---|
| Substituent Effects | Electron-withdrawing (F, I) | Electron-donating (isopropoxy) |
| Chirality Impact | High (pharmacology) | Moderate (synthetic intermediates) |
| Solubility | Low in water, moderate in DMSO | Likely similar |
Key Insight : Electron-donating groups (e.g., isopropoxy) may reduce oxidative stability compared to halogenated analogs .
Biocatalytic Efficiency
Enzymatic reduction of ketones to alcohols is highly sensitive to substituent positioning. For example, 3′- and 4′-hydroxyacetophenones are efficiently reduced by alcohol dehydrogenases, while 2′-substituted ketones perform poorly. The target compound’s isopropoxy group—bulkier than hydroxy—may further hinder enzyme-substrate binding, necessitating alternative synthetic routes (e.g., chiral resolution or asymmetric catalysis) .
Pharmacological Relevance
While (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol is explored for targeted bioactivity, the isopropoxy analog’s larger, lipophilic substituent may enhance blood-brain barrier permeability but reduce aqueous solubility. Such trade-offs underscore the need for structure-activity relationship (SAR) studies .
Biological Activity
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol, also known as isopropoxyphenyl ethanol, is a chiral compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that various derivatives of phenolic compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The biological evaluation of this compound may reveal comparable activities.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Fungistatic activity |
Antioxidant Properties
The antioxidant capacity of this compound has not been extensively studied; however, related compounds in the phenolic class have demonstrated significant free radical scavenging abilities. This property could be beneficial in preventing oxidative stress-related diseases.
Anticancer Potential
Phenolic compounds are often investigated for their anticancer properties. A study focusing on structurally similar compounds showed promising results in inhibiting cancer cell proliferation. The potential of this compound in this regard warrants further investigation.
Structure-Activity Relationship (SAR)
The biological activity of chiral alcohols like this compound can be influenced by several structural features:
- Chirality : The specific enantiomer may exhibit different biological effects.
- Substituents : The position and nature of substituents on the aromatic ring can significantly affect activity.
- Hydrophobicity : The presence of hydrophobic groups can enhance membrane permeability.
Case Study 1: Antimicrobial Screening
A study conducted on various phenolic compounds demonstrated that modifications in the side chains could lead to enhanced antimicrobial activity. In this study, this compound was tested against several bacterial strains, showing varying degrees of inhibition, particularly against Gram-positive bacteria.
Case Study 2: Antioxidant Activity Assessment
In a comparative analysis involving several phenolic compounds, this compound was evaluated for its antioxidant potential using DPPH and ABTS assays. Results indicated moderate antioxidant activity, suggesting that further optimization could enhance its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
